molecular formula C14H17N5O5 B13420988 Isowyosine

Isowyosine

Cat. No.: B13420988
M. Wt: 335.32 g/mol
InChI Key: BINGDNLMMYSZFR-QYVSTXNMSA-N
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Description

Isowyosine, also known as imG2, is a derivative of wyosine found in transfer RNA (tRNA) of certain archaea. It is a tricyclic imidazopurine derivative located at position 37, adjacent to the anticodon of phenylalanine-specific tRNA. This compound plays a crucial role in stabilizing codon-anticodon pairings during protein synthesis, thereby preventing ribosomal frameshifting .

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of isowyosine involves several enzymatic steps. In archaea, the intermediate compound 4-demethylwyosine (imG-14) undergoes N1-methylation and C7-methylation catalyzed by a bifunctional methyltransferase enzyme, leading to the formation of this compound . The specific enzymes involved in this process are unique to archaea and have no homologs in eukaryotes .

Industrial Production Methods

Currently, there are no industrial production methods for this compound as it is primarily studied in the context of its natural occurrence in tRNA. The focus remains on understanding its biosynthesis and functional role in archaea .

Chemical Reactions Analysis

Types of Reactions

Isowyosine undergoes methylation reactions during its biosynthesis. The key reactions include:

Common Reagents and Conditions

The methylation reactions are catalyzed by specific methyltransferase enzymes. The conditions for these reactions are typically physiological, occurring within the cellular environment of archaea .

Major Products Formed

The major product formed from these reactions is this compound, which can further undergo methylation to form 7-methylwyosine (mimG) in certain archaeal species .

Mechanism of Action

Isowyosine exerts its effects by stabilizing the codon-anticodon pairings in the ribosomal decoding site. This stabilization prevents ribosomal frameshifting, ensuring accurate translation of the genetic code into proteins. The molecular targets involved in this process are the tRNA and the ribosome .

Comparison with Similar Compounds

Isowyosine is unique among wyosine derivatives due to its specific methylation pattern. Similar compounds include:

This compound’s uniqueness lies in its specific enzymatic synthesis and its role in archaea, which distinguishes it from other wyosine derivatives found in eukaryotes .

Properties

Molecular Formula

C14H17N5O5

Molecular Weight

335.32 g/mol

IUPAC Name

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,7-dimethyl-5H-imidazo[1,2-a]purin-9-one

InChI

InChI=1S/C14H17N5O5/c1-5-6(2)19-12(23)8-11(17-14(19)16-5)18(4-15-8)13-10(22)9(21)7(3-20)24-13/h4,7,9-10,13,20-22H,3H2,1-2H3,(H,16,17)/t7-,9-,10-,13-/m1/s1

InChI Key

BINGDNLMMYSZFR-QYVSTXNMSA-N

Isomeric SMILES

CC1=C(N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C

Canonical SMILES

CC1=C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4C(C(C(O4)CO)O)O)C

Origin of Product

United States

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